molecular formula C6H6ClNO B091710 6-Chloro-1-methylpyridin-2(1H)-one CAS No. 17228-63-6

6-Chloro-1-methylpyridin-2(1H)-one

Cat. No. B091710
CAS RN: 17228-63-6
M. Wt: 143.57 g/mol
InChI Key: WTMIJNWKTCXRBK-UHFFFAOYSA-N
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Description

The compound 6-Chloro-1-methylpyridin-2(1H)-one is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The presence of a chlorine and a methyl group on the pyridine ring indicates that it is a substituted pyridine with potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related chloro-substituted pyridines has been reported in the literature. For instance, the synthesis of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine involves the formation of a bipyridine structure with chloro and methyl substituents . Another example is the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, which includes a chloro-substituted pyridine ring as part of a more complex dihydropyridine structure . These syntheses involve various chemical reactions and conditions that could potentially be adapted for the synthesis of 6-Chloro-1-methylpyridin-2(1H)-one.

Molecular Structure Analysis

The molecular structure of chloro-substituted pyridines is characterized by the presence of a pyridine ring with one or more substituents that can influence the overall geometry and electronic properties of the molecule. For example, the crystal structure of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine shows that the molecule crystallizes in the orthorhombic system with weak intermolecular interactions . The molecular modeling of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate also provides insights into the possible conformations and orientations of the substituents .

Chemical Reactions Analysis

Chloro-substituted pyridines can participate in various chemical reactions, including cyclopalladation, where the pyridine acts as a ligand to form metal complexes . The reactivity of the methyl group in such compounds can also be exploited for further functionalization. The presence of a chlorine atom on the pyridine ring can facilitate nucleophilic substitution reactions or serve as a leaving group in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted pyridines are influenced by the substituents on the pyridine ring. For example, the introduction of electron-withdrawing groups such as chlorine can affect the acidity of the pyridine nitrogen and the reactivity of the ring towards electrophilic or nucleophilic attack. The crystal packing and intermolecular interactions, as seen in the reported structures, can also provide information on the compound's solubility, melting point, and other physical properties .

Scientific Research Applications

  • NMR Studies of Hydrogen-Bonded Complexes : Research by Honda (2013) in the journal "Molecules" utilized 6-Chloro-1-methylpyridin-2(1H)-one in the study of 1H-MAS-NMR chemical shifts in hydrogen-bonded complexes. This study provided insights into the behavior of hydrogen bonds in different chemical environments, contributing to the understanding of molecular interactions in various chemical systems (Honda, 2013).

  • Synthetic Chemistry : Barnes, Hartley, and Jones (1982) explored the synthesis of chloromethylpyridine derivatives from 6-Chloro-1-methylpyridin-2(1H)-one. Their work in "Tetrahedron" focused on developing new synthetic routes for chloromethylpyridine, an important intermediate in various chemical syntheses (Barnes, Hartley, & Jones, 1982).

  • Catalyst Preparation : A study in "Fine Chemical Intermediates" by Huang Xiao-shan (2009) discussed the preparation of 2-Chloro-6-(trichloromethyl)pyridine by chlorinating 2-methylpyridine hydrochloride. This research has implications in catalysis and industrial chemistry (Huang Xiao-shan, 2009).

  • Phytotoxic Activity : Demuner et al. (2009) in "Molecules" explored the phytotoxic activity of new pyridones derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Their research aimed at understanding the biological effects of these compounds, which can be used as lead structures for more active phytotoxic products (Demuner et al., 2009).

  • Organometallic Chemistry : Escuer, Vlahopoulou, and Mautner (2011) in "Dalton Transactions" investigated the use of a related compound, 6-methylpyridine-2-carbaldehydeoxime, in nickel(II) chemistry, highlighting its structural and magnetic properties. This research provides insights into the coordination chemistry and potential applications of such organometallic complexes (Escuer, Vlahopoulou, & Mautner, 2011).

  • NMR Spectroscopy : Kowalewski, Contreras, and Santos (1989) conducted a study on the 13C- and 1H-NMR spectra of 2-pyridone derivatives, including 6-Chloro-1-methylpyridin-2(1H)-one. This research, published in the "Journal of Molecular Structure," aids in understanding the NMR characteristics of these compounds, which is crucial for their identification and analysis in various chemical contexts (Kowalewski, Contreras, & Santos, 1989).

properties

IUPAC Name

6-chloro-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-8-5(7)3-2-4-6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMIJNWKTCXRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169246
Record name 6-Chloro-1-methyl-2(1H)pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-methylpyridin-2(1H)-one

CAS RN

17228-63-6
Record name 6-Chloro-1-methyl-2(1H)pyridinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-1-methyl-2(1H)pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

51.82 g of 2-chloro-pyrid-6-one (400 mmol) and 12.7. g of 83% sodium-hydride dispersion in mineral oil (440 mmol) are reacted in 400 ml absolute dimnethylfomamide at room temperature under argon for 15 minutes. 32.4 ml methyl-iodide (520 mmol) are added dropwise and stirring is continued at 50° for 5 hours. The reaction mixture is evaporated on a rotary evaporator until the solvent starts to distill from a bath of 60°.
Quantity
51.82 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
440 mmol
Type
reactant
Reaction Step Two
Quantity
32.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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